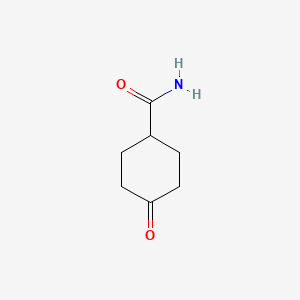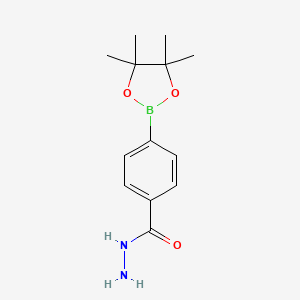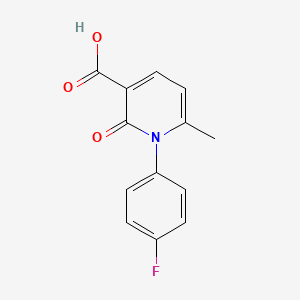
Ethyl 2-bromo-4-fluorobenzoate
Vue d'ensemble
Description
Ethyl 2-bromo-4-fluorobenzoate is a chemical compound with the IUPAC name this compound . It has a molecular weight of 247.06 . The InChI code for this compound is 1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 . This indicates that the molecule consists of a bromine atom and a fluorine atom attached to a benzene ring, which is further connected to an ester group.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is ambient temperature .
Applications De Recherche Scientifique
Enzyme Reactivity and Inhibition
A study explored the reactivity of [p-(halomethyl)benzoyl] formates with benzoylformate decarboxylase, demonstrating the differential processing of fluoro and bromo analogues. The fluoro analogue served as a substrate, while the bromo analogue acted as a competitive inhibitor, highlighting the influence of halogen substituents on enzyme reactivity and inhibition mechanisms (Reynolds et al., 1988).
Organic Synthesis and Chemical Transformations
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to Ethyl 2-bromo-4-fluorobenzoate, has been utilized as a versatile intermediate for synthesizing a variety of trifluoromethyl heterocycles. This demonstrates the potential for this compound in facilitating diverse chemical transformations (Honey et al., 2012).
Material Science and Conductivity Enhancement
A study on modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-halobenzoic acids, including 4-fluorobenzoic acid, revealed significant improvements in conductivity. This research highlights the application of this compound derivatives in enhancing the performance of organic solar cells and electronic materials (Tan et al., 2016).
Synthesis of Thiazole Derivatives
The synthesis and characterization of thiazole derivatives, including those derived from this compound, underscore its utility in producing compounds with potential technological applications. These derivatives exhibit significant nonlinear optical (NLO) properties, indicating their importance in the field of materials science (Haroon et al., 2019).
Continuous Flow Synthesis
Research on the continuous flow synthesis of 2,4,5-trifluorobenzoic acid using microreactors highlights a novel application of this compound analogues in streamlining the production of valuable synthetic intermediates for pharmaceutical and material sciences (Deng et al., 2015).
Safety and Hazards
Ethyl 2-bromo-4-fluorobenzoate is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using the compound only in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
ethyl 2-bromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSROUWCKUYSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621161 | |
| Record name | Ethyl 2-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651341-68-3 | |
| Record name | Ethyl 2-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



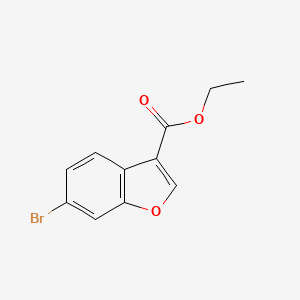

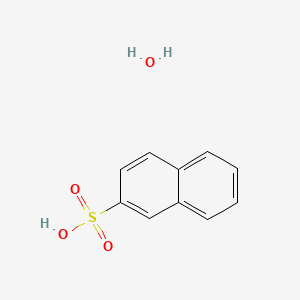
![4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline](/img/structure/B1591911.png)
